4,7-Dichloro-6-nitroquinazoline is a synthetic compound recognized for its role as an important intermediate in the production of various quinazoline derivatives. These derivatives are extensively studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound is classified under the category of nitroquinazolines, which are characterized by a quinazoline core structure modified with nitro and chloro groups.
4,7-Dichloro-6-nitroquinazoline can be sourced from chemical suppliers specializing in research chemicals and intermediates. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure, specifically falling under the quinazoline subclass. This compound is also noted for its reactivity and utility in organic synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 4,7-Dichloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:
The molecular formula for 4,7-Dichloro-6-nitroquinazoline is CHClNO. The compound features a quinazoline ring system with two chlorine atoms located at the 4 and 7 positions and a nitro group at the 6 position.
Key structural data includes:
4,7-Dichloro-6-nitroquinazoline participates in various chemical reactions:
The products formed depend on the specific reagents used and reaction conditions applied.
The mechanism of action for compounds derived from 4,7-Dichloro-6-nitroquinazoline primarily involves their role as tyrosine kinase inhibitors. One notable derivative is afatinib, which irreversibly binds to epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This binding disrupts signaling pathways that promote cancer cell proliferation, effectively inhibiting tumor growth.
The biochemical pathways affected include:
This mechanism highlights the compound's relevance in targeted cancer therapies.
4,7-Dichloro-6-nitroquinazoline exhibits several notable physical and chemical properties:
These properties make it suitable for use in various chemical syntheses but also necessitate careful handling during laboratory procedures.
4,7-Dichloro-6-nitroquinazoline has several significant applications:
4,7-Dichloro-6-nitroquinazoline (CAS 162012-71-7) is a bicyclic heteroaromatic compound with the molecular formula C₈H₃Cl₂N₃O₂ and a molecular weight of 244.03 g/mol. This derivative features a quinazoline core – a fusion of benzene and pyrimidine rings – with chlorine atoms at positions 4 and 7, and a nitro group (-NO₂) at position 6. The electron-withdrawing nitro group significantly enhances the electrophilic character of the adjacent carbon atoms, particularly C4 and C7, making them highly reactive toward nucleophilic substitution. This electronic activation is further amplified by the electron-deficient nature of the quinazoline ring system [1] [4].
The compound exists as a yellow crystalline solid with a melting point range of 314-319°C and requires strict storage conditions (2-8°C under inert atmosphere) due to its moisture sensitivity. When exposed to atmospheric moisture, it readily hydrolyzes back to 7-chloro-6-nitroquinazolin-4(3H)-one, complicating its isolation and characterization efforts. Its solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, with limited solubility in water or non-polar solvents. The infrared spectrum displays characteristic absorptions at 1540 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), 1600 cm⁻¹ (C=N stretching), and 780 cm⁻¹ (C-Cl stretching) [1] [4] [7].
Table 1: Fundamental Physicochemical Properties of 4,7-Dichloro-6-nitroquinazoline
Property | Value/Description | Measurement Method |
---|---|---|
CAS Registry Number | 162012-71-7 | - |
Molecular Formula | C₈H₃Cl₂N₃O₂ | Elemental Analysis |
Molecular Weight | 244.03 g/mol | Mass Spectrometry |
Appearance | Yellow crystalline solid | Visual Observation |
Melting Point | 314-319°C | Capillary Method |
Storage Conditions | 2-8°C, inert atmosphere | Stability Studies |
Key IR Absorptions | 1540 cm⁻¹, 1350 cm⁻¹ (NO₂); 1600 cm⁻¹ (C=N) | FT-IR Spectroscopy |
Solubility | Soluble in DMF, acetonitrile; insoluble in water | Equilibrium Method |
This compound serves as a pivotal multifunctional electrophilic building block in heterocyclic chemistry due to the differential reactivity of its chlorine substituents. The C4 chlorine exhibits significantly higher electrophilicity than the C7 chlorine because of its adjacency to the ring nitrogen (N3). This electronic gradient enables sequential and regioselective nucleophilic substitutions – a cornerstone for constructing complex quinazoline-based pharmacophores. Initially, nucleophiles (amines, alkoxides, thiols) selectively displace the C4 chlorine under mild conditions. The resulting 4-substituted-7-chloro-6-nitroquinazolines then allow secondary substitution at C7 under more forcing conditions, providing access to diverse 4,7-disubstituted analogs [3] [4].
The synthetic utility of 4,7-dichloro-6-nitroquinazoline is prominently demonstrated in the synthesis of tyrosine kinase inhibitors (TKIs), particularly afatinib – a second-generation EGFR/HER2 inhibitor approved for non-small cell lung cancer treatment. Here, it acts as the key scaffold upon which critical pharmacophoric elements are assembled. Its reactivity extends beyond medicinal chemistry; it serves as a precursor for fluorescent dyes, agrochemicals, and ligands in coordination chemistry. The nitro group itself offers additional transformation potential, being reducible to amino (-NH₂) for further derivatization or serving as an electron-withdrawing anchor in metal complexation [3] [4] [6].
Table 2: Key Synthetic Applications of 4,7-Dichloro-6-nitroquinazoline
Application Type | Target Compound Class | Reaction Sequence |
---|---|---|
Anticancer Agents | 4-Anilinoquinazoline TKIs (e.g., Afatinib) | Regioselective amination at C4, followed by C7 displacement with acrylamide derivatives |
Antimicrobial Agents | 4-Amino-7-alkoxyquinazolines | C4 amination with anilines, C7 alkoxylation |
Fluorescent Probes | 7-(Dialkylamino)-4-substituted quinazolines | C4 substitution with electron donors, C7 substitution with tertiary amines |
Metal Complex Ligands | Quinazoline-N-oxide derivatives | Nitro reduction to amine, followed by complexation |
The development of 4,7-dichloro-6-nitroquinazoline is intrinsically linked to the broader exploration of quinazoline chemistry, which began with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869. However, significant focus on halogenated nitroquinazolines emerged in the late 20th century with the discovery of quinazoline-based tyrosine kinase inhibitors. Its specific importance crystallized through Boehringer Ingelheim's patents in the 1990s-2000s detailing afatinib's synthesis, where it was employed as a crucial intermediate but often used in situ due to stability challenges [4] [6].
A landmark advancement came with the detailed spectral characterization published in Molbank (2020), which resolved longstanding ambiguities. Earlier literature reports by other groups had mistakenly assigned NMR data corresponding to its hydrolyzed product (7-chloro-6-nitroquinazolin-4(3H)-one) due to inadvertent hydrolysis during analysis. The 2020 study established authentic ¹H-NMR (acetone-d₆: δ 9.31 (s, 1H, H2), 8.71 (s, 1H, H5), 8.48 (s, 1H, H8)) and ¹³C-NMR signatures, confirming its identity and highlighting the necessity of stringent anhydrous handling. This characterization facilitated improved synthetic protocols, yielding the compound in 56.1% overall yield via a three-step sequence from 2-amino-4-chlorobenzoic acid: (1) cyclization with formamide to 7-chloroquinazolin-4(3H)-one; (2) nitration with HNO₃/H₂SO₄; (3) dichlorination with SOCl₂/DMF [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7